molecular formula C10H18N2O4S B2782830 4-(2-Ethenylsulfonylethyl)-6-methylmorpholine-2-carboxamide CAS No. 2249110-95-8

4-(2-Ethenylsulfonylethyl)-6-methylmorpholine-2-carboxamide

Cat. No.: B2782830
CAS No.: 2249110-95-8
M. Wt: 262.32
InChI Key: QHRRLHJCQFBEQQ-UHFFFAOYSA-N
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Description

The compound “4-(2-Ethenylsulfonylethyl)-6-methylmorpholine-2-carboxamide” is a complex organic molecule. It contains a morpholine ring, which is a common feature in many pharmaceuticals and agrochemicals . The ethenylsulfonylethyl group could potentially make this compound reactive or give it unique properties, but without specific studies or data on this compound, it’s hard to say for certain.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The morpholine ring and the ethenylsulfonylethyl group would likely be key structural features . The exact three-dimensional structure would depend on the specific arrangement of these groups and the presence of any chiral centers.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific studies or data on this compound, it’s impossible to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and other factors. Without specific data, it’s impossible to provide accurate information on the safety and hazards of this compound .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. If it has interesting reactivity or bioactivity, it could be studied further for potential use in pharmaceuticals or materials .

Properties

IUPAC Name

4-(2-ethenylsulfonylethyl)-6-methylmorpholine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4S/c1-3-17(14,15)5-4-12-6-8(2)16-9(7-12)10(11)13/h3,8-9H,1,4-7H2,2H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRRLHJCQFBEQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C(=O)N)CCS(=O)(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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